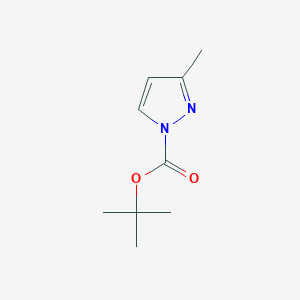![molecular formula C8H7BrN2 B174448 3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145934-58-3](/img/structure/B174448.png)
3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine
Übersicht
Beschreibung
“3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is part of the 1H-pyrrolo[2,3-b]pyridine family, which has been studied for its potential in various biological applications .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine”, has been reported in several studies . The process typically involves reactions with R-substituted aldehyde at 50°C .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine” consists of a pyrrolo[2,3-b]pyridine scaffold . The compound has a molecular weight of 211.06 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine” include a molecular weight of 211.06 g/mol, a topological polar surface area of 28.7 Ų, and a complexity of 151 .Wissenschaftliche Forschungsanwendungen
Cancer Therapy: FGFR Inhibitors
3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression of various cancers . These compounds can inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for cancer therapy.
Breast Cancer Treatment
Specifically, in breast cancer research, derivatives of 3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine have shown to inhibit the migration and invasion of 4T1 breast cancer cells . This suggests a potential application in developing treatments that prevent cancer metastasis.
Molecular Design
The compound’s structure has been utilized in structure-based design strategies to create novel FGFR inhibitors. By keeping the 3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine motif as a hinge binder, researchers can design more potent and concise chemotypes for FGFR inhibition .
Lead Compound Optimization
With its low molecular weight and potent FGFR inhibitory activity, 3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine derivatives serve as appealing lead compounds for further optimization in drug development .
Chemical Synthesis
As a chemical entity, 3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine is available for purchase and is used in various chemical syntheses. It serves as a building block in organic synthesis, particularly in the pharmaceutical industry .
Research and Development
This compound is also used in academic and industrial research settings, contributing to the advancement of knowledge in fields such as life sciences, organic chemistry, and environmental science .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAXPQWYQKHDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459801 | |
| Record name | 3-BROMO-2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
145934-58-3 | |
| Record name | 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145934-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)


![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)




![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

